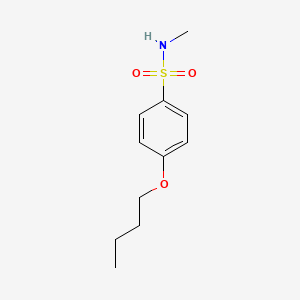
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile, also known as CCPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPN is a nitrile-based compound that contains a pyrrolidine-1-carbonyl group and a nitrophenyl group.
Mécanisme D'action
The mechanism of action of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is not fully understood. However, studies have shown that (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibits the growth of cancer cells by inducing apoptosis, which is a form of programmed cell death. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to inhibit the growth of fungal cells by disrupting the cell membrane.
Biochemical and Physiological Effects
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to have both biochemical and physiological effects. In vitro studies have shown that (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile inhibits the growth of cancer cells and fungal cells. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential applications in various scientific fields. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is relatively easy to synthesize, making it readily available for lab experiments. However, one of the limitations of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile. One potential direction is the investigation of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile as a potential anticancer agent in vivo. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could be further studied as a potential antifungal agent. Furthermore, the unique properties of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile could be further investigated for potential applications in materials science. Overall, the research on (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown promising results, and further investigation could lead to significant advancements in various scientific fields.
Méthodes De Synthèse
The synthesis of (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile is a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine-1-carbonyl chloride to form the intermediate compound, 3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)propenal. This intermediate compound is then treated with sodium cyanide to obtain the final product, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile.
Applications De Recherche Scientifique
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has shown potential applications in various scientific fields, including medicinal chemistry, organic chemistry, and materials science. In medicinal chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been studied as a potential antifungal agent due to its ability to inhibit the growth of fungal cells. In organic chemistry, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been used as a building block for the synthesis of various compounds. Furthermore, (E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile has been investigated for its potential application in materials science due to its unique properties.
Propriétés
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c15-12-4-3-10(8-13(12)18(20)21)7-11(9-16)14(19)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6H2/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLVTNOIWMWMHZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloro-3-nitrophenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2-Hydroxypropan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2692744.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2692746.png)
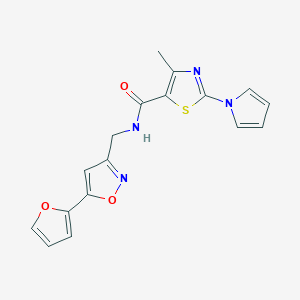
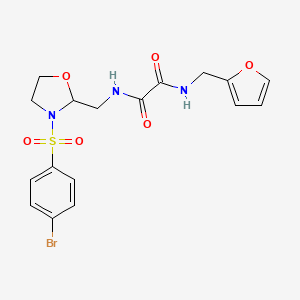
![3-(2-chlorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2692751.png)
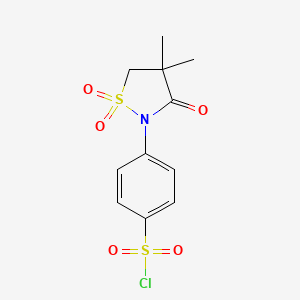
![2-(4-Fluorophenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2692757.png)

![(2-Adamantanyloxyethyl){[4-(tert-butyl)phenyl]sulfonyl}amine](/img/structure/B2692759.png)
![2-Chloro-N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]acetamide](/img/structure/B2692760.png)
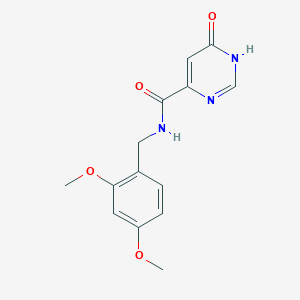
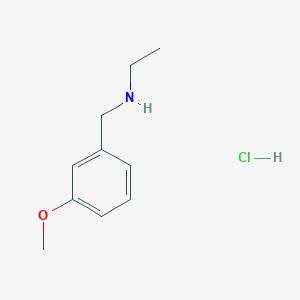
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2692763.png)
